2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
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Overview
Description
2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are further substituted with an ethylthio group at the 2-position and a hydroxyl group at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the reaction of ethyl cyanoacetate with thiourea to form an intermediate, which is then subjected to cyclization with suitable reagents to yield the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and the use of catalysts to enhance reaction efficiency. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ethylthio group.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds and as a building block in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused pyrazole and pyrimidine ring system.
Pyrido[3,4-d]pyrimidine: Another related compound with a different substitution pattern on the pyridopyrimidine core.
Uniqueness
2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group and the hydroxyl group at specific positions enhances its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C9H13N3OS |
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Molecular Weight |
211.29 g/mol |
IUPAC Name |
2-ethylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3OS/c1-2-14-9-11-7-3-4-10-5-6(7)8(13)12-9/h10H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
CCAMHDBPQLKUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(CNCC2)C(=O)N1 |
Origin of Product |
United States |
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